8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by a purine core and multiple functional groups, including chlorine and ethylphenyl moieties. Its molecular formula is with a molecular weight of approximately 360.803 g/mol .
The synthesis of 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione typically involves several steps:
Industrial production may leverage automated reactors for large-scale synthesis, optimizing conditions for efficiency and cost-effectiveness through continuous flow processes.
The molecular structure of 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 360.803 g/mol |
IUPAC Name | 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
InChI Key | WITGSGIOGOLLHG-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)C(=N2)C(=O)N(C1=O)C(C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
The structural representation reveals the presence of a purine ring system, with substituents that contribute to its chemical reactivity and potential biological activity .
8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors that play critical roles in cellular signaling pathways. This interaction could lead to alterations in gene expression and signal transduction processes, potentially impacting various physiological functions.
The physical properties of 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione include:
Chemical properties include:
These properties are crucial for understanding its handling and application in laboratory settings.
8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione has several notable applications:
These applications underscore the compound's relevance across multiple scientific disciplines.
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8